molecular formula C15H22N2O5S B2525771 N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide CAS No. 1396750-98-3

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Cat. No.: B2525771
CAS No.: 1396750-98-3
M. Wt: 342.41
InChI Key: MRMXVZBHAOBGJO-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the oxalamide can produce primary or secondary amines .

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-15(20,9-23-4)8-16-13(18)14(19)17-11-6-5-10(21-2)7-12(11)22-3/h5-7,20H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMXVZBHAOBGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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